[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate
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Overview
Description
2’'-O-Galloylmyricitrin: is a naturally occurring flavonoid glycoside found in various plants, particularly in the herbs of Polygonum capitatum . It is known for its potential biological activities and is often studied for its pharmacological properties. The compound has a molecular formula of C28H24O16 and a molecular weight of 616.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’'-O-Galloylmyricitrin typically involves the esterification of myricitrin with gallic acid. The reaction is usually carried out in the presence of a catalyst such as pyridine or dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2’'-O-Galloylmyricitrin is often achieved through extraction from natural sources, particularly from plants like Polygonum capitatum. The extraction process involves solvent extraction using solvents like methanol or ethanol, followed by purification steps such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2’'-O-Galloylmyricitrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’'-O-Galloylmyricitrin .
Scientific Research Applications
2’'-O-Galloylmyricitrin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, making it a potential candidate for therapeutic applications.
Medicine: Research has shown that 2’'-O-Galloylmyricitrin exhibits anticancer, antimicrobial, and antiviral activities, making it a promising compound for drug development.
Mechanism of Action
The mechanism of action of 2’'-O-Galloylmyricitrin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2’'-O-Galloylmyricitrin is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Myricitrin: A flavonoid glycoside with similar antioxidant properties but lacks the galloyl group.
3’'-O-Galloylmyricitrin: Another galloylated derivative of myricitrin with similar biological activities.
Myricetin 3-O-galactoside: A glycoside of myricetin with different sugar moieties and biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making 2’'-O-Galloylmyricitrin a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H24O16 |
---|---|
Molecular Weight |
616.5 g/mol |
IUPAC Name |
[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C28H24O16/c1-8-19(35)23(39)26(43-27(40)10-4-15(33)21(37)16(34)5-10)28(41-8)44-25-22(38)18-12(30)6-11(29)7-17(18)42-24(25)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,26,28-37,39H,1H3 |
InChI Key |
IXDHJNNHLVGCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O |
Origin of Product |
United States |
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